2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine chemical properties
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine chemical properties
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Potential
Executive Summary
As a Senior Application Scientist, I approach the evaluation of novel chemical entities not just as static structures, but as dynamic systems of reactivity and biological potential. 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine (CAS: 924868-40-6) is a sterically hindered, unsymmetrical vicinal diamine. It features a primary ethylamine backbone substituted at the alpha-position with both a lipophilic azepane heterocycle and an ortho-chlorinated phenyl ring. This unique structural motif makes it a highly valuable intermediate in organic synthesis, a potential chiral ligand precursor, and a compelling scaffold for neuropharmacological drug discovery.
This whitepaper deconstructs the compound's physicochemical properties, details a self-validating synthetic protocol, and maps its structure-activity relationship (SAR) potential.
Physicochemical Profiling & Structural Dynamics
Before synthesizing or assaying a compound, we must understand its fundamental physical parameters. The table below summarizes the core quantitative data for 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine ().
| Property | Value |
| IUPAC Name | 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine |
| CAS Registry Number | 924868-40-6 |
| Molecular Formula | C14H21ClN2 |
| Molecular Weight | 252.78 g/mol |
| Structural Class | Vicinal Diamine / Arylalkylamine |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Primary and Tertiary Amines) |
Causality of Structural Features:
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Azepane Ring: The seven-membered nitrogenous ring introduces significant lipophilicity and a larger steric bulk compared to standard piperidine or pyrrolidine rings. This alters the compound's conformational flexibility and enhances blood-brain barrier (BBB) permeability.
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2-Chlorophenyl Group: The chlorine atom at the ortho position restricts the rotation of the aromatic ring relative to the ethylamine backbone due to steric clash. This "conformational locking" is a known strategy to increase binding affinity and selectivity at target receptors by minimizing entropic loss upon binding.
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Vicinal Diamine Backbone: The 1,2-diamine motif allows for bidentate coordination, making it an excellent hydrogen-bonding network participant in biological targets.
Synthetic Methodology: The Strecker-Reduction Pathway
Synthesizing unsymmetrical vicinal diamines requires precise control over regioselectivity. The most reliable, self-validating protocol involves a multicomponent Strecker-type reaction to form an α -amino nitrile, followed by aggressive hydride reduction ().
Phase 1: Synthesis of the α -Amino Nitrile Intermediate
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Objective: Form 2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile.
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Reagents: 2-Chlorobenzaldehyde (1.0 eq), Azepane (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Iodine (catalytic, 5 mol%), Dichloromethane (DCM).
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Causality & Mechanism: The reaction begins with the condensation of 2-chlorobenzaldehyde and azepane to form an electrophilic iminium ion. Iodine acts as a mild Lewis acid to facilitate this dehydration. TMSCN is specifically chosen over inorganic cyanides (like KCN) because it is fully soluble in DCM, avoiding the need for biphasic phase-transfer conditions and mitigating the risk of aqueous hydrogen cyanide gas evolution. The cyanide nucleophile attacks the iminium ion, forming the α -amino nitrile.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly conjugated aldehyde will be UV-active and consume completely. Infrared (IR) spectroscopy of the crude product will reveal a weak but distinct C≡N stretching frequency at ~2230 cm⁻¹.
Phase 2: Hydride Reduction to the Vicinal Diamine
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Objective: Reduce the nitrile to 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine.
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Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq), Anhydrous Tetrahydrofuran (THF).
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Causality & Mechanism: Nitriles are highly resistant to mild reducing agents. LiAlH4 provides a powerful nucleophilic hydride that attacks the electrophilic nitrile carbon, forming an intermediate imine anion, which is subsequently reduced by a second hydride to the primary amine (). Anhydrous THF is critical as it coordinates the lithium cation, enhancing the electrophilicity of the nitrile and stabilizing the transition state.
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Self-Validation (Fieser Workup): To safely quench the reaction and validate the product, a strict Fieser workup (for every x grams of LiAlH4, add x mL water, x mL 15% NaOH, and 3x mL water) is employed. This traps the aluminum byproducts as a granular, easily filterable white precipitate rather than a gelatinous emulsion. Successful reduction is confirmed by the disappearance of the C≡N peak in IR and the emergence of a broad primary amine N-H stretch at 3300-3400 cm⁻¹.
Figure 1: Two-step synthesis of the vicinal diamine via a Strecker-type reaction and reduction.
Analytical Characterization
To ensure absolute scientific integrity, the synthesized compound must be characterized using orthogonal analytical techniques to verify the success of the self-validating protocols above.
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1H NMR (400 MHz, CDCl3): The benzylic methine proton (CH) will appear as a distinct multiplet or triplet around 4.0 - 4.5 ppm, heavily influenced by the adjacent chiral center and the deshielding effect of the aromatic ring and nitrogen. The primary amine protons (-NH2) will appear as a broad singlet around 1.5 - 2.0 ppm (exchangeable with D2O). The azepane methylene protons will present as complex multiplets between 1.5 and 2.8 ppm.
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13C NMR (100 MHz, CDCl3): The benzylic carbon will resonate near 60-65 ppm, while the primary amine carbon (-CH2-NH2) will appear upfield around 40-45 ppm.
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Mass Spectrometry (ESI-MS): Positive ion mode will yield an [M+H]+ peak at m/z 253.1. The isotopic pattern will clearly show a 3:1 ratio for the M and M+2 peaks, unequivocally confirming the presence of the single chlorine atom.
Pharmacological Potential & SAR Mapping
While specific in vivo data for this exact chemical entity is highly specialized, its structural topology maps perfectly onto established pharmacophores for central nervous system (CNS) active agents.
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Arylcycloalkylamine Mimicry: The compound shares a structural backbone with dissociative anesthetics and NMDA receptor antagonists (e.g., diphenidine, ephenidine). The substitution of a standard piperidine ring with an azepane ring typically modulates the dissociation kinetics at the PCP binding site within the NMDA receptor channel, potentially reducing psychotomimetic liability while retaining neuroprotective properties.
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Monoamine Transporter Affinity: Vicinal diamines with bulky aromatic and aliphatic substituents frequently exhibit affinity for the dopamine (DAT) and serotonin (SERT) transporters. The ortho-chloro substitution is a well-documented modification that enhances DAT selectivity over SERT.
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's core pharmacophores.
References
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Orcel, U., & Waser, J. (2016). One-Pot Three-Component Synthesis of Vicinal Diamines via In Situ Aminal Formation and Carboamination. Angewandte Chemie International Edition.[Link]
